molecular formula C19H22N4O3 B2694630 N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide CAS No. 2380176-35-0

N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide

Cat. No. B2694630
CAS RN: 2380176-35-0
M. Wt: 354.41
InChI Key: WCWQESIYSSZVBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is used in the treatment of non-small cell lung cancer (NSCLC) that has a specific EGFR mutation known as T790M.

Mechanism Of Action

N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide works by selectively inhibiting the activity of mutant EGFR, which is responsible for the growth and survival of cancer cells. It binds to the ATP-binding site of the EGFR kinase domain and prevents the phosphorylation of downstream signaling molecules, leading to inhibition of cell proliferation and induction of apoptosis. N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide has a higher affinity for mutant EGFR than wild-type EGFR, which minimizes its side effects on normal cells.
Biochemical and Physiological Effects:
N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide has been shown to have potent antitumor activity in preclinical and clinical studies. It has a favorable pharmacokinetic profile, with rapid absorption and elimination, and good tissue penetration. N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide has also been shown to have a low toxicity profile, with few adverse effects reported in clinical trials.

Advantages And Limitations For Lab Experiments

N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity for mutant EGFR, its favorable pharmacokinetic profile, and its low toxicity. However, there are also some limitations to using N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide in lab experiments, such as the cost of the drug, the need for specialized equipment and expertise to synthesize and analyze the drug, and the limited availability of the drug for research purposes.

Future Directions

There are several future directions for research on N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide. One area of focus is the development of combination therapies that can enhance its antitumor activity and overcome resistance mechanisms. Another area of interest is the identification of biomarkers that can predict response to N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide and guide patient selection for treatment. Additionally, there is a need for further investigation into the long-term safety and efficacy of N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide, as well as its potential use in other types of cancer.

Synthesis Methods

The synthesis of N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide involves the reaction of 2-chloro-6-nitro-3-phenylpyridazine with 4-(dimethylamino)but-2-enoic acid ethyl ester to form the intermediate compound. The intermediate compound is then reacted with oxan-4-amine to form the final product, N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide. The synthesis of N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide is a multi-step process that requires careful control of reaction conditions to obtain high yields and purity.

Scientific Research Applications

N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown promising results in patients with T790M mutation, which is resistant to first-generation EGFR TKIs. N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide has also been studied in combination with other drugs, such as immune checkpoint inhibitors, to enhance its therapeutic efficacy. In addition, N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide has been investigated for its potential use in other types of cancer, such as breast cancer and colorectal cancer.

properties

IUPAC Name

N-(oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c24-18-7-6-17(14-4-2-1-3-5-14)21-23(18)16-12-22(13-16)19(25)20-15-8-10-26-11-9-15/h1-7,15-16H,8-13H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWQESIYSSZVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(oxan-4-yl)-3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.